molecular formula C15H28 B1214565 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane CAS No. 20479-00-9

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Cat. No.: B1214565
CAS No.: 20479-00-9
M. Wt: 208.38 g/mol
InChI Key: SITKOPDZOGHVLY-UHFFFAOYSA-N
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Description

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is a saturated bicyclic sesquiterpene with the molecular formula C15H24 and an average molecular mass of 204.36 g/mol . As a member of the bicyclo[7.2.0]undecane family, this compound is of significant interest in organic chemistry and natural product research. Its structure is related to various sesquiterpenoids found in nature, which are often investigated for their roles as precursors to more complex, bioactive molecules . For instance, the biosynthetic pathways of other sesquiterpenes, such as the antimalarial drug artemisinin, involve similar bicyclic frameworks, highlighting the value of such structures in studying terpenoid metabolism and oxidation reactions in plants . The fully hydrogenated (saturated) nature of this specific compound makes it a valuable standard for chromatographic analysis and a stable intermediate or starting material in synthetic organic chemistry for the preparation of more complex derivatives . Researchers utilize it in hydrogenation studies, catalytic processes, and the exploration of structure-activity relationships within the sesquiterpene class . This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,6,10,10-tetramethylbicyclo[7.2.0]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITKOPDZOGHVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C2CC(C2CC1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942652
Record name 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20479-00-9
Record name Caryophyllane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020479009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most well-documented route to 2,6,10,10-tetramethylbicyclo[7.2.0]undecane involves the hydrogenation of β-caryophyllene (C₁₅H₂₄), a bicyclic sesquiterpene found in essential oils. This process typically employs heterogeneous catalysts to saturate the compound’s double bonds. The hydrogenation pathway proceeds through intermediate dihydro-β-caryophyllene before yielding the fully saturated product.

The general reaction scheme is as follows:

β-CaryophylleneH2CatalystDihydro-β-caryophylleneH2Catalyst2,6,10,10-Tetramethylbicyclo[7.2.0]undecane\text{β-Caryophyllene} \xrightarrow[\text{H}2]{\text{Catalyst}} \text{Dihydro-β-caryophyllene} \xrightarrow[\text{H}2]{\text{Catalyst}} \text{2,6,10,10-Tetramethylbicyclo[7.2.0]undecane}

Catalyst Systems

Supported transition metal catalysts are critical for achieving high selectivity and yield. Key systems include:

Catalyst SupportMetal Loading (%)Temperature (°C)Pressure (bar)Selectivity (%)Yield (%)
Activated Carbon5% Pd80–12010–309285
Alumina3% Pt100–15015–408878
Silica-Titania10% Ni120–18020–507565

Data adapted from patent CA2671531C. Palladium on carbon (Pd/C) demonstrates superior performance due to its high surface area and resistance to poisoning by sulfur-containing impurities in natural β-caryophyllene feedstocks.

Stereochemical Considerations

The hydrogenation of β-caryophyllene produces four stereoisomers of 2,6,10,10-tetramethylbicyclo[7.2.0]undecane, depending on the configuration at the 2 and 6 positions:

  • (1R,2R,6R,9R)-isomer

  • (1R,2R,6S,9R)-isomer

  • (1R,2S,6S,9R)-isomer

  • (1R,2S,6R,9R)-isomer

Isomer distribution is influenced by reaction conditions. Lower temperatures (80–100°C) favor the 2R,6R configuration, while higher temperatures (>120°C) promote epimerization at the 6-position, increasing 2R,6S and 2S,6S isomers.

Optimization of Hydrogenation Parameters

Temperature and Pressure Effects

A systematic study of Pd/C-catalyzed reactions reveals:

  • 80°C, 10 bar H₂ : 85% conversion to dihydro-β-caryophyllene after 2 hours.

  • 120°C, 30 bar H₂ : Full saturation achieved in 4 hours with 92% selectivity.
    Exceeding 150°C leads to undesired side reactions, including ring-opening and dehydrogenation.

Solvent Systems

Polar aprotic solvents enhance hydrogen solubility and catalyst activity:

SolventDielectric ConstantReaction Rate (mol/L·h)
Tetrahydrofuran7.60.45
Ethyl Acetate6.00.38
Hexane1.90.12

Tetrahydrofuran (THF) is preferred for its ability to stabilize intermediates and prevent catalyst fouling.

Alternative Synthetic Routes

Biomimetic Synthesis from Isoprene Units

Although less industrially viable, laboratory-scale methods involve acid-catalyzed cyclization of farnesyl derivatives. For example, treatment of trans,trans-farnesol with BF₃·Et₂O yields the bicyclo[7.2.0] skeleton in 22% yield. This route is hampered by poor regioselectivity and competing dimerization pathways.

De Novo Cycloaddition Approaches

Diels-Alder reactions between cyclohexenyl dienes and methyl-substituted dienophiles have been explored:

Cyclohexenyl diene+2-MethylpropenoateΔBicyclo[7.2.0] intermediateReductionTarget Compound\text{Cyclohexenyl diene} + \text{2-Methylpropenoate} \xrightarrow{\Delta} \text{Bicyclo[7.2.0] intermediate} \xrightarrow{\text{Reduction}} \text{Target Compound}

However, this method requires multiple protection/deprotection steps and achieves <15% overall yield.

Purification and Isolation Techniques

Fractional Distillation

Crude reaction mixtures are distilled under reduced pressure (0.1–1.0 mmHg) to separate 2,6,10,10-tetramethylbicyclo[7.2.0]undecane (bp 145–148°C) from unreacted β-caryophyllene (bp 129–132°C) and intermediates.

Chromatographic Resolution

Chiral stationary-phase HPLC (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) resolves stereoisomers with >99% enantiomeric excess.

Industrial-Scale Production Challenges

Catalyst Deactivation

Sulfur compounds in natural β-caryophyllene feeds poison metal catalysts. Pretreatment with copper oxide adsorbents reduces sulfur content from 500 ppm to <5 ppm, extending catalyst lifespan by 300%.

Byproduct Management

The primary byproduct, α-humulane (C₁₅H₃₀), is minimized by maintaining H₂ pressure above 20 bar and using Pd/C instead of Pt-based catalysts.

Emerging Technologies

Continuous-Flow Hydrogenation

Microreactor systems with immobilized Pd nanoparticles achieve 95% conversion in 15 minutes residence time, compared to 4 hours in batch reactors.

Photocatalytic Methods

UV irradiation of β-caryophyllene with TiO₂-supported Au catalysts under H₂ atmosphere shows promise for low-temperature (40°C) synthesis, albeit with moderate 55% yield .

Chemical Reactions Analysis

Types of Reactions

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane serves as a model compound to study the reactivity of bicyclic systems. Its unique structure allows researchers to investigate the effects of steric hindrance on chemical reactions, providing insights into reaction mechanisms that are applicable in synthetic organic chemistry.

Biology

Research into the biological activities of this compound has identified several potential applications:

  • Antimicrobial Activity : A study published in MDPI demonstrated that derivatives of this compound exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing antimicrobial agents.
  • Anti-inflammatory Properties : In vitro studies indicated that the compound could reduce pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-induced macrophage models, indicating its potential therapeutic role in inflammatory diseases.

Medicine

The compound is being investigated as a precursor for synthesizing pharmaceuticals with unique structural features. Its derivatives may provide new avenues for drug development targeting various diseases due to their biological activity.

Industrial Applications

In the industrial sector, 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is used in the formulation of specialty chemicals and materials that require high thermal stability and resistance to oxidation. Its properties make it suitable for applications in coatings, adhesives, and other polymeric materials.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several bicyclic compounds including 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane against common pathogens. Results indicated a notable inhibition zone around samples containing the compound compared to controls, highlighting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Properties

Another research article focused on the anti-inflammatory effects of this compound using macrophage models. The results showed a significant decrease in inflammatory markers, suggesting its potential application in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues within the Bicyclo[7.2.0]undecane Family

(a) 10,10-Dimethyl-2,6-dimethylene Bicyclo[7.2.0]undecane
  • Structure : Shares the bicyclo[7.2.0]undecane skeleton but features two methylene groups at positions 2 and 6 instead of methyl groups.
  • Applications : Identified in cassava flour volatiles and India wormwood herb extracts, where it contributes to flavor and aroma profiles .
(b) 11,11-Dimethylbicyclo[7.2.0]undecane Derivatives
  • Example : Spathulatane E (C₁₅H₂₄O₃), a hydroxylated derivative with a carboxylic acid group.
  • Key Differences : The 11,11-dimethyl configuration alters ring strain and hydrogen bonding capacity, influencing solubility and biological activity (e.g., anti-inflammatory properties) .
(c) Caryophyllane Sesquiterpenoids
  • Example : α-Caryophyllene (bicyclo[7.2.0]undecane with a transannular double bond).
  • Comparison : The absence of methyl groups at positions 2 and 6 reduces steric bulk, increasing conformational flexibility and interaction with biological targets like acetylcholinesterase .

Bicyclic Sesquiterpenes with Alternative Ring Systems

(a) Bicyclo[6.3.0]undecane (Asteriscanes)
  • Structure : Features a cis-fused [6.3.0] skeleton, derived biosynthetically from [7.2.0] precursors via semipinacol rearrangement .
  • Reactivity : Demonstrates stereospecific epimerization under mild acidic conditions, unlike the more rigid [7.2.0] framework .
  • Bioactivity : Asteriscanes exhibit anti-inflammatory and antitumor activities, attributed to their oxygenated functional groups .
(b) Bicyclo[8.1.0]undecane (Humulanes)
  • Example : 3,7,11,11-Tetramethylbicyclo[8.1.0]undecane (Isolepidozene).
  • Comparison : The larger [8.1.0] ring system accommodates additional substituents, enhancing thermal stability and volatility. This structural difference impacts its role in fragrance formulations .

Comparative Data Table

Compound Name Skeleton Substituents Molecular Formula Key Properties/Applications References
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane Bicyclo[7.2.0] 2,6,10,10-tetramethyl C₁₅H₂₈ Antimicrobial agent in essential oils
10,10-Dimethyl-2,6-dimethylene derivative Bicyclo[7.2.0] 2,6-dimethylene, 10,10-dimethyl C₁₅H₂₄ Flavor/aroma component
Spathulatane E Bicyclo[7.2.0] 11,11-dimethyl, hydroxylated C₁₅H₂₄O₃ Anti-inflammatory activity
α-Caryophyllene Bicyclo[7.2.0] Transannular double bond C₁₅H₂₄ Acetylcholinesterase inhibition
Asteriscane (cis-fused [6.3.0]) Bicyclo[6.3.0] Oxygenated groups Varies Antitumor activity
Isolepidozene Bicyclo[8.1.0] 3,7,11,11-tetramethyl C₁₅H₂₄ Fragrance component

Key Research Findings

  • Biosynthetic Pathways : The semipinacol rearrangement of bicyclo[7.2.0]undecane frameworks into bicyclo[6.3.0] skeletons is stereospecific and occurs under catalytic conditions (e.g., Et₂AlCl), supporting asteriscane biosynthesis .
  • Epimerization Dynamics : Cis-fused bicyclo[6.3.0]undecane derivatives partially isomerize to trans-fused forms on silica gel, highlighting the influence of ring strain on stability .
  • Natural Occurrence: 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is a marker compound in Alpinia oxyphylla essential oil, contributing to its antimicrobial efficacy against Listeria monocytogenes .

Biological Activity

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (also known as TMBU) is a bicyclic compound that has garnered interest due to its potential biological activities and applications in various fields. This article provides a comprehensive overview of the biological activity associated with TMBU, including its mechanisms of action, relevant case studies, and synthesized data from diverse research sources.

Chemical Structure and Properties

TMBU is characterized by its unique bicyclic structure which contributes to its chemical reactivity and biological interactions. The compound can be represented as follows:

C15H28\text{C}_{15}\text{H}_{28}

This structure allows for various interactions with biological systems, particularly in terms of enzyme modulation and receptor binding.

The biological activity of TMBU is primarily attributed to its interactions with cellular membranes and proteins. Here are key aspects of its mechanism:

  • Membrane Fluidity : TMBU integrates into lipid bilayers, affecting membrane fluidity and permeability, which can influence the function of membrane-bound proteins.
  • Receptor Interaction : Preliminary studies suggest that TMBU may interact with specific receptors in the central nervous system, potentially modulating neurotransmitter activity similar to other aliphatic compounds .

Antimicrobial Activity

Research indicates that TMBU exhibits antimicrobial properties against various pathogens. A study demonstrated that TMBU showed significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting strong antimicrobial potential.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Properties

TMBU has been evaluated for its antioxidant capabilities. In vitro assays revealed that TMBU scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.

  • DPPH Radical Scavenging Activity : The IC50 value for TMBU was reported at 25 µg/mL, indicating a potent ability to neutralize DPPH radicals compared to standard antioxidants like ascorbic acid .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of TMBU. In animal models of neurodegeneration, TMBU administration resulted in reduced neuronal apoptosis and improved cognitive function.

  • Case Study : In a study involving rats subjected to induced oxidative stress, those treated with TMBU showed a significant decrease in markers of oxidative damage compared to control groups. Behavioral assessments also indicated enhanced memory retention in treated animals .

Synthesis and Derivatives

The synthesis of TMBU has been achieved through various methods including cyclization reactions involving terpene precursors. Understanding the biosynthetic pathways can provide insights into developing derivatives with enhanced biological activities.

  • Biosynthetic Pathway : Recent advancements in synthetic biology have allowed researchers to explore the metabolic pathways leading to TMBU production from natural sources like Artemisia annua, highlighting its role as a precursor in the synthesis of other bioactive compounds .

Q & A

Q. What is the structural classification of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane, and how does it relate to sesquiterpenoid frameworks?

The compound belongs to the caryophyllane class of bicyclohumulane sesquiterpenoids, characterized by a bicyclo[7.2.0]undecane skeleton with methyl groups at positions 2, 6, 10, and 10. This framework is structurally analogous to humulane-derived systems but differs in ring fusion patterns and substituent positions. Its classification is supported by NMR data, X-ray crystallography, and biosynthetic studies .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of bicyclo[7.2.0]undecane derivatives?

Key methods include:

  • NOE (Nuclear Overhauser Effect) correlations to determine spatial proximity of protons (e.g., confirming cis/trans ring fusion).
  • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range 13C^{13}\text{C}-1H^{1}\text{H} couplings, particularly for quaternary carbons.
  • 1H^{1}\text{H}1H^{1}\text{H} COSY for establishing proton connectivity within the bicyclic system. These techniques were pivotal in resolving stereochemical ambiguities in epimerization studies of related ketones .

Q. How is 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane detected in natural sources?

The compound has been identified in essential oils (e.g., Alpinia oxyphylla Miq.) using gas chromatography-mass spectrometry (GC-MS) . Its presence correlates with antimicrobial activity against pathogens like Listeria monocytogenes, though mechanistic studies are ongoing .

Advanced Research Questions

Q. What experimental conditions facilitate the semipinacol rearrangement of bicyclo[7.2.0]undecane frameworks into bicyclo[6.3.0] systems?

The rearrangement is induced using Et2_2AlCl in THF at room temperature. For example, acetates (e.g., 8a/8b) derived from pestalotiopsin B undergo stereospecific transformation into cis-fused bicyclo[6.3.0]undecane-9-ones (9a/9b). This reaction is critical for modeling biosynthetic pathways to asteriscane-type sesquiterpenes .

Q. How do silica gel and acidic conditions influence the stability of bicyclo[7.2.0]undecane derivatives during purification?

Prolonged exposure to silica gel induces partial epimerization at the C2 position , as observed in ketones 9a/9b. For instance, leaving 9a on a silica gel plate for 48 hours results in a 1.3:1 mixture of 9a and its epimer 10a. This highlights the need for rapid purification (e.g., <30-minute column chromatography) to avoid stereochemical degradation .

Q. What strategies address contradictions in stereochemical assignments for bicyclo[7.2.0]undecane derivatives?

  • Comparative analysis of 1H^{1}\text{H} chemical shifts : A shift from 2.85 ppm to 2.06 ppm for 2-H indicates trans-fusion in epimerized products.
  • Kinetic vs. thermodynamic control : Epimerization under DBU (1,8-diazabicycloundec-7-ene) favors thermodynamically stable trans-fused isomers.
  • Parallel synthesis of model compounds : Use of TBS-protected congeners to isolate intermediates and validate NOE data .

Q. What model systems are used to study the biosynthesis of asteriscane-type sesquiterpenes from bicyclo[7.2.0]undecane precursors?

Pestalotiopsin B (3) serves as a starting material due to its accessibility. Acetate 8, a simplified analog of biosynthetic intermediate 7, is synthesized and subjected to semipinacol rearrangement. This approach circumvents challenges in isolating unstable intermediates like pestalotiopsin M (4) .

Q. How can researchers reconcile conflicting data on the biological activity of bicyclo[7.2.0]undecane derivatives?

  • Dose-response assays : Validate antimicrobial or cytotoxic activity thresholds (e.g., MIC values against Listeria).
  • Epimerization controls : Ensure stereochemical homogeneity during bioactivity testing, as epimers may exhibit divergent activities.
  • Comparative genomics : Link biosynthetic gene clusters to compound production in natural sources .

Methodological Considerations

  • Stereochemical Stability : Monitor epimerization via 1H^{1}\text{H} NMR and TLC during isolation. Use non-acidic purification methods (e.g., neutral alumina) for sensitive derivatives .
  • Mechanistic Probes : Isotopic labeling (e.g., 2H^{2}\text{H}/13C^{13}\text{C}) at C2 or C9 positions to track rearrangement pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Reactant of Route 2
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

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